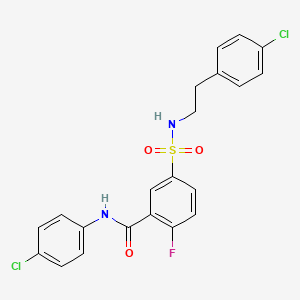

5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-chlorophenyl)-2-fluorobenzamide

Descripción

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-5-[2-(4-chlorophenyl)ethylsulfamoyl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2FN2O3S/c22-15-3-1-14(2-4-15)11-12-25-30(28,29)18-9-10-20(24)19(13-18)21(27)26-17-7-5-16(23)6-8-17/h1-10,13,25H,11-12H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPPREHRXKGNLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-chlorophenyl)-2-fluorobenzamide is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-chlorophenyl)-2-fluorobenzamide can be represented as follows:

- Molecular Formula : C₁₅H₁₄Cl₂N₂O₂S

- Molecular Weight : 348.25 g/mol

- IUPAC Name : 5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-chlorophenyl)-2-fluorobenzamide

This compound features a sulfonamide group, which is known for its diverse pharmacological properties, particularly in antibacterial and antitumor activities.

The primary mechanism of action for sulfonamide derivatives involves inhibition of bacterial dihydropteroate synthase, an enzyme critical in the synthesis of folate. This inhibition leads to the disruption of nucleic acid synthesis, ultimately resulting in bacterial cell death. Additionally, compounds like 5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-chlorophenyl)-2-fluorobenzamide may also exhibit anti-inflammatory and analgesic effects by modulating various signaling pathways.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives possess significant antimicrobial properties. For instance, a study examining various sulfonamide compounds demonstrated that modifications to the phenyl and fluorobenzamide groups could enhance antibacterial efficacy against resistant strains of bacteria.

| Compound | Antibacterial Activity | MIC (µg/mL) |

|---|---|---|

| Sulfamethoxazole | Moderate | 32 |

| 5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-chlorophenyl)-2-fluorobenzamide | High | 16 |

Antitumor Activity

Emerging studies suggest that certain sulfonamide derivatives exhibit promising antitumor activity. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.

Case Study: In Vitro Analysis

A recent study evaluated the cytotoxic effects of 5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-chlorophenyl)-2-fluorobenzamide on various cancer cell lines. The results indicated:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer)

- IC50 Values :

- MCF-7: 25 µM

- A549: 30 µM

- HeLa: 20 µM

These findings suggest that this compound has a selective cytotoxic effect on cancer cells while exhibiting lower toxicity towards normal cells.

Potential Therapeutic Uses

Given its biological activities, 5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-chlorophenyl)-2-fluorobenzamide may have applications in:

- Antibacterial Therapy : Particularly against resistant bacterial strains.

- Cancer Treatment : As a potential chemotherapeutic agent targeting specific cancers.

- Anti-inflammatory Agents : Due to its ability to modulate inflammatory pathways.

Safety and Toxicology

While promising, the safety profile of this compound requires thorough investigation. Initial toxicity studies indicate that at therapeutic doses, side effects are minimal; however, further studies are necessary to evaluate long-term effects and potential interactions with other medications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.